1-[5-(4-Propylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde
Overview
Description
1-[5-(4-Propylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde is a complex organic compound that features a unique combination of functional groups, including a piperazine ring, a thiadiazole ring, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(4-Propylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced by reacting the thiadiazole intermediate with 1-bromo-4-propylpiperazine in the presence of a base such as potassium carbonate.
Formation of the Pyrrole Ring: The pyrrole ring is formed through a cyclization reaction involving an appropriate aldehyde and an amine.
Final Aldehyde Functionalization:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, reaction scalability, and the purification process to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[5-(4-Propylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 1-[5-(4-Propylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carboxylic acid.
Reduction: 1-[5-(4-Propylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[5-(4-Propylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting central nervous system disorders.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Chemistry: It is employed as an intermediate in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-[5-(4-Propylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The piperazine ring is known to interact with neurotransmitter receptors, while the thiadiazole ring can participate in hydrogen bonding and other interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 1-[5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde
- 1-[5-(4-Ethylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde
Uniqueness
1-[5-(4-Propylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde is unique due to the presence of the propyl group on the piperazine ring, which can influence its lipophilicity and binding affinity to biological targets. This structural variation can lead to differences in pharmacokinetic properties and biological activity compared to its methyl and ethyl analogs.
Properties
IUPAC Name |
1-[5-(4-propylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]pyrrole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5OS/c1-2-5-17-7-9-18(10-8-17)13-15-16-14(21-13)19-6-3-4-12(19)11-20/h3-4,6,11H,2,5,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYZLHRATJARLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C2=NN=C(S2)N3C=CC=C3C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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